2-(3-Bromophenyl)acetamide

Übersicht

Beschreibung

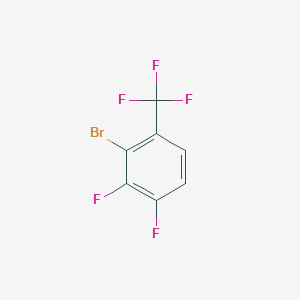

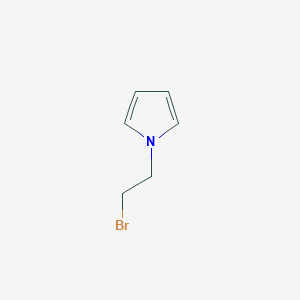

“2-(3-Bromophenyl)acetamide” is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.06 .

Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)acetamide” consists of a bromophenyl group attached to an acetamide group . The average mass of the molecule is 214.059 Da and the monoisotopic mass is 212.978912 Da .

Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)acetamide” has a density of 1.5±0.1 g/cm³ . It has a boiling point of 376.9±25.0 °C at 760 mmHg . The compound has a molar refractivity of 47.1±0.3 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

2-(3-Bromophenyl)acetamide: serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its bromine atom is a reactive site that can undergo further chemical transformations, making it valuable for constructing complex molecules with potential therapeutic effects .

Biological Activity Studies

This compound is used in the study of biological activities such as antioxidant, antimicrobial, and anticancer properties. It’s often used as a starting material to synthesize derivatives that are then tested for their efficacy against various biological targets .

Chemical Synthesis

In organic synthesis, 2-(3-Bromophenyl)acetamide is utilized as a building block for the construction of more complex molecules. Its reactivity allows for the introduction of various functional groups, aiding in the development of diverse chemical entities .

Pharmacological Research

Researchers use 2-(3-Bromophenyl)acetamide to explore its role in pharmacology, particularly in the development of new drugs. It’s studied for its interactions with biological systems and potential as a lead compound in drug discovery .

Industrial Applications

This compound finds applications in industrial settings, particularly in the development of specialty chemicals and materials that require specific brominated aromatic structures as part of their composition .

Computational Chemistry

2-(3-Bromophenyl)acetamide: is also a subject of interest in computational chemistry, where it’s used in molecular modeling to predict the behavior of new compounds and understand their interactions at the atomic level .

Wirkmechanismus

Safety and Hazards

“2-(3-Bromophenyl)acetamide” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Personal protective equipment should be used when handling this compound .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYSSRJRKIAJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471350 | |

| Record name | 2-(3-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)acetamide | |

CAS RN |

60312-83-6 | |

| Record name | 2-(3-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in developing new anticonvulsant agents, particularly those based on the benzodiazepine scaffold?

A1: Despite the availability of several anticonvulsant drugs, there remains a significant unmet need for safer and more effective treatment options for epilepsy. Many existing drugs have limitations such as adverse effects, limited efficacy, and drug interactions. Benzodiazepines have a known history as anticonvulsants, and exploring modifications to their core structure, like those presented in the paper [], offers promising avenues for developing improved therapies.

Q2: How does understanding the Structure-Activity Relationship (SAR) contribute to the development of new drugs like the anticonvulsant agents discussed in the paper?

A2: SAR studies are crucial in drug discovery. By systematically modifying a molecule's structure and observing the resulting changes in biological activity, researchers can identify the key structural features responsible for desired effects. The paper highlights the synthesis and evaluation of various 1,2,3-triazolo-benzodiazepine derivatives []. Through analyzing their anticonvulsant activity in relation to their structural modifications, researchers can optimize the structure for improved potency, selectivity, and potentially reduced side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)

![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)